molecular formula C14H11Cl3N2OS B3734776 1-(5-Chloro-2-methoxyphenyl)-3-(2,4-dichlorophenyl)thiourea

1-(5-Chloro-2-methoxyphenyl)-3-(2,4-dichlorophenyl)thiourea

Cat. No.: B3734776
M. Wt: 361.7 g/mol
InChI Key: YFAFCWYWWNBHKF-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(2,4-dichlorophenyl)thiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2,4-dichlorophenyl)thiourea typically involves the reaction of 5-chloro-2-methoxyaniline with 2,4-dichlorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process, reducing the overall production time and cost.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-(2,4-dichlorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles (amines, thiols, alkoxides); reactions are often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted thioureas with different functional groups

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2,4-dichlorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce cell death in cancer cells by disrupting their signaling pathways.

Comparison with Similar Compounds

1-(5-Chloro-2-methoxyphenyl)-3-(2,4-dichlorophenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-(4-Methoxyphenyl)-3-(2,4-dichlorophenyl)thiourea: Similar structure but with a different substitution pattern on the phenyl ring.

    1-(5-Chloro-2-methoxyphenyl)-3-phenylthiourea: Lacks the dichlorophenyl group, which may affect its biological activity and chemical reactivity.

    1-(5-Chloro-2-methoxyphenyl)-3-(4-chlorophenyl)thiourea: Contains a different chlorophenyl substitution, which can influence its properties.

The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to other thiourea derivatives.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(2,4-dichlorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3N2OS/c1-20-13-5-3-9(16)7-12(13)19-14(21)18-11-4-2-8(15)6-10(11)17/h2-7H,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAFCWYWWNBHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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